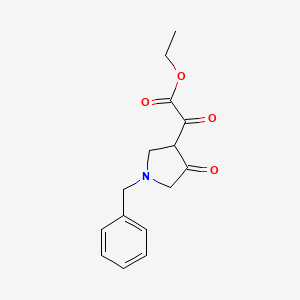

Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate

Description

Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate is a pyrrolidinone-based oxoacetate derivative characterized by a benzyl-substituted pyrrolidinyl ring and an ethyl oxoacetate moiety. Its molecular framework combines a bicyclic pyrrolidinone core with a ketone group at position 4 and a benzyl group at position 1, linked to an ethyl ester.

Synthesis: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For instance, analogs are prepared by reacting ethyl 2-chloro-2-oxoacetate with amine-containing precursors under acidic conditions (e.g., AlCl₃ catalysis) . Typical yields range from 48% to 93%, depending on reaction optimization .

Properties

IUPAC Name |

ethyl 2-(1-benzyl-4-oxopyrrolidin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)14(18)12-9-16(10-13(12)17)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABDZQIBOPINDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and esterification. Common reagents used in this synthesis include strong acids or bases to catalyze the reactions, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate can undergo various chemical reactions including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Heterocycles: The target compound features a pyrrolidinone core, whereas analogs like compound 45 () and 2′ () utilize benzothiazole or halogenated phenyl groups. Pyrrolidinone derivatives often exhibit enhanced conformational rigidity, influencing target selectivity . Indole-based analogs (e.g., ) show improved solubility due to methoxy groups but may face metabolic instability .

Substituent Effects :

Key Findings and Implications

- Therapeutic Potential: The target compound’s benzyl-pyrrolidinone structure positions it as a candidate for CNS-targeted therapies, whereas halogenated analogs are better suited for antiviral applications.

- Optimization Strategies : Introducing electron-donating groups (e.g., methoxy) could enhance solubility without sacrificing activity.

Biological Activity

Ethyl 2-(1-Benzyl-4-oxo-3-pyrrolidinyl)-2-oxoacetate, with the CAS Number 142800-69-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from various research studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4. It features a pyrrolidine ring and an oxoacetate moiety, which contribute to its biological activity. The chemical structure can be represented as follows:

Chemical Structure

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of derivatives that were tested against various microorganisms, including:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae.

- Fungi : Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, Trichophyton mentagrophytes.

The results demonstrated that several synthesized compounds showed notable antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

The exact mechanism of action for this compound has not been fully elucidated in the literature. However, related compounds have shown potential in disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways in fungi. This suggests a multifaceted approach to its antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related pyrrolidine derivatives have indicated varying levels of cytotoxicity against cancer cell lines. The evaluation of this compound's cytotoxic effects is essential for understanding its therapeutic potential and safety .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives of ethyl 2-(substituted benzylthio) compounds were evaluated for their antimicrobial efficacy. The study found that specific substitutions on the benzyl group significantly enhanced activity against both Gram-positive and Gram-negative bacteria. While this study did not test this compound directly, it provides insights into how structural modifications can influence biological activity .

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, suggesting that further exploration of this compound could yield promising results in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.